molecular formula C52H56FN9O13 B607063 Deruxtecan CAS No. 1599440-13-7

Deruxtecan

Katalognummer: B607063
CAS-Nummer: 1599440-13-7
Molekulargewicht: 1034.1 g/mol
InChI-Schlüssel: WXNSCLIZKHLNSG-MCZRLCSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Key Applications

  • HER2-Positive Breast Cancer
    • Efficacy : Trastuzumab deruxtecan has shown remarkable efficacy in patients with HER2-positive metastatic breast cancer who have previously been treated with other therapies. In the DESTINY-Breast01 trial, the overall response rate was 62%, with a median overall survival of 29.1 months .
    • Real-World Evidence : A multicenter retrospective analysis confirmed its effectiveness in a real-world setting, reinforcing its role in clinical practice for managing HER2-positive metastatic breast cancer .
  • HER2-Low Breast Cancer
    • Clinical Trials : The DESTINY-Breast04 trial demonstrated that trastuzumab this compound significantly improved progression-free survival in patients with HER2-low metastatic breast cancer compared to standard chemotherapy, marking a significant advancement in treatment options for this subgroup .
    • Survival Outcomes : Patients treated with T-DXd lived nearly twice as long without disease progression compared to those receiving traditional treatments .
  • Other Solid Tumors
    • Pancreatic and Non-Small Cell Lung Cancer : The compound is being evaluated for its effectiveness in treating other HER2-expressing tumors, including pancreatic and non-small cell lung cancers. In the DESTINY-PanTumor02 trial, T-DXd showed a 37.1% overall response rate across various tumor types including endometrial and biliary tract cancers .
    • Tumor-Agnostic Potential : The results indicate that trastuzumab this compound may serve as a tumor-agnostic therapy for patients with HER2-expressing solid tumors, expanding its potential applications beyond breast cancer .

Safety Profile

The safety of trastuzumab this compound has been extensively studied. While drug-related adverse events are common, serious complications such as interstitial lung disease have been reported in about 10% of cases . However, the overall safety profile remains consistent with expectations for targeted therapies.

Data Summary

Study/Trial Population Overall Response Rate Median Overall Survival Adverse Events
DESTINY-Breast01HER2-positive metastatic breast cancer62%29.1 months53.8% grade ≥3 adverse events
DESTINY-Breast04HER2-low metastatic breast cancerNot specifiedImproved vs chemotherapySimilar safety profile
DESTINY-PanTumor02Various HER2-expressing solid tumors37.1%13.4 months40.8% grade ≥3 adverse events

Biologische Aktivität

Deruxtecan, specifically trastuzumab this compound (T-DXd), is an innovative antibody-drug conjugate (ADC) that has garnered attention for its significant biological activity against HER2-expressing tumors. This article delves into its mechanisms of action, clinical efficacy, safety profile, and emerging research findings.

Overview of Trastuzumab this compound

Trastuzumab this compound combines a monoclonal antibody targeting HER2 with a potent cytotoxic agent, DXd (a topoisomerase I inhibitor). The drug is designed to deliver the cytotoxic payload directly to HER2-positive cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.

The mechanism of action of T-DXd involves:

  • Binding to HER2 : The antibody component binds specifically to HER2 receptors on tumor cells.
  • Internalization : Upon binding, the ADC is internalized into the cell.
  • Payload Release : Once inside, the linker is cleaved, releasing the DXd payload, which induces DNA damage and ultimately leads to cell apoptosis.

Case Studies and Trials

  • DESTINY-Breast03 Trial :
    • This pivotal trial compared T-DXd with T-DM1 in patients with HER2-positive breast cancer previously treated with trastuzumab and taxanes.
    • Results : T-DXd demonstrated a progression-free survival (PFS) benefit with a hazard ratio of 0.28 (95% CI: 0.22–0.37) compared to T-DM1, indicating superior efficacy in this patient population .
  • Phase 2 TUXEDO-1 Trial :
    • Focused on patients with HER2-positive breast cancer and brain metastases.
    • Findings : The trial showed promising intracranial response rates, suggesting that T-DXd can effectively target brain metastases in addition to extracranial disease .
  • DESTINY-Lung02 Trial :
    • Evaluated T-DXd in patients with treatment-refractory non-small cell lung cancer (NSCLC) harboring HER2 mutations.
    • Outcomes : The overall response rates were 49% and 56% for doses of 5.4 mg/kg and 6.4 mg/kg, respectively .

Safety Profile

While T-DXd has shown significant efficacy, it is associated with specific adverse effects:

  • Interstitial Lung Disease (ILD) : A notable concern, with grade 3 or higher ILD occurring in about 6.6% of patients .
  • Management Strategies : Guidelines recommend permanent discontinuation for severe ILD cases and careful monitoring during treatment.

Research Findings and Emerging Data

Recent studies have explored various aspects of T-DXd's biological activity:

  • Immune Microenvironment Modulation : A study indicated that T-DXd might modulate the immune microenvironment by decreasing PD-L1 expression in tumor cells, which could enhance anti-tumor immunity .
  • Resistance Mechanisms : Ongoing research aims to uncover mechanisms underlying resistance to T-DXd, focusing on HER2 expression levels and tumor microenvironment factors .

Summary of Clinical Trials

Trial NameCancer TypeTreatment RegimenKey Findings
DESTINY-Breast03HER2-positive breast cancerT-DXd vs. T-DM1PFS HR = 0.28; superior efficacy
TUXEDO-1HER2-positive breast cancerT-DXd (5.4 mg/kg)Promising intracranial response rates
DESTINY-Lung02NSCLC with HER2 mutationsT-DXd (5.4 or 6.4 mg/kg)Overall response rates of 49% and 56%

Eigenschaften

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSCLIZKHLNSG-MCZRLCSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H56FN9O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599440-13-7
Record name Deruxtecan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DERUXTECAN PYRROLE-2,5-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEB972CO4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.